

Chemical Profile & Stability of Benzyl Decanoate

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Compound Focus: Benzyl decanoate

CAS No.: 42175-41-7

Cat. No.: S520949

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The table below summarizes the key physical and chemical properties of **Benzyl Decanoate** (CAS 42175-41-7) from supplier databases and safety evaluations [1] [2].

Property	Value / Description
Chemical Names	Benzyl decanoate; Benzyl caprate; Decanoic acid phenylmethyl ester [2]
CAS Number	42175-41-7 [1] [2]
Molecular Formula	$C_{17}H_{26}O_2$ [1] [2]
Molecular Weight	262.39 g/mol [1] [2]
Physical Form	Colorless oily liquid [2]
Odor Description	Very faint, fatty-waxy, remotely floral [2]
Boiling Point	345 °C / 400 °C (different sources) [1] [2]
Flash Point	110 °C [2]
Water Solubility	0.1487 mg/L @ 25 °C (estimated); Insoluble in water [1]
log P (o/w)	6.180 (estimated) [1]

Property	Value / Description
Stability & Handling	Stable under recommended storage conditions. No specific GHS hazard classification found [1].

Safety in Use: As a flavor and fragrance agent, it is recommended for use up to **8.0000%** in the fragrance concentrate. Its usage levels in various food categories, along with its **Threshold of Concern** and **Structure Class I** classification, support its profile as a relatively low-hazard substance under normal use conditions [1].

Hydrolysis Kinetics of Related Benzyl Esters

No direct kinetic data for **benzyl decanoate** hydrolysis was found. However, studies on structurally similar benzyl esters provide a strong basis for predicting its behavior, as hydrolysis occurs at the same ester functional group.

The following table summarizes the degradation kinetics of **Benzyl Nicotinate**, which can serve as a useful model [3].

Parameter	Details / Value
Ester Studied	Benzyl Nicotinate [3]
Kinetic Order	Pseudo first-order kinetics [3]
pH-Rate Profile	Hydroxide ion catalyzed. No degradation observed at pH 2.0-3.0; significant degradation at pH 7.4-10.0 [3].
Rate Constant (k_{obs}) at 50°C	Increases with pH: 0.0051 min ⁻¹ (pH 7.4) to 0.2221 min ⁻¹ (pH 10.0) [3].
Half-Life ($t_{1/2}$) at 50°C	Decreases with pH: 135.9 min (pH 7.4) to 3.1 min (pH 10.0) [3].
Activation Energy (E_a)	70.7 kJ/mol (at pH 7.4) and 55.0 kJ/mol (at pH 9.04) [3].

Parameter	Details / Value
Buffer & Salt Effects	No general base catalysis observed. No kinetic salt effect observed [3].
Solvent Effect	Degradation rate significantly decreased with the addition of co-solvents like glycerol or polyethylene glycol 400 [3].

Experimental Design & Troubleshooting

Here are answers to common experimental questions based on the available information.

How should I design an experiment to study benzyl decanoate hydrolysis? You can adapt a validated protocol from the study on benzyl nicotinate [3].

- **Sample Preparation:** Dilute a stock solution of **benzyl decanoate** in methanol with the appropriate buffer solution to achieve your desired initial concentration (e.g., 400 µg/mL).
- **Kinetic Measurement:** Maintain the reaction mixture in a temperature-controlled water bath ($\pm 0.2^\circ\text{C}$). Withdraw aliquots at regular time intervals.
- **Analysis:** Use High-Performance Liquid Chromatography (HPLC) to quantify the remaining **benzyl decanoate**. A C18 reversed-phase column with a mobile phase of methanol-water is a typical starting point. Monitor the effluent at a UV wavelength appropriate for the benzyl chromophore.
- **Data Processing:** Plot the logarithm of the percentage of **benzyl decanoate** remaining versus time. The slope of the linear plot gives the observed pseudo first-order rate constant (k_{obs}).

What are the critical factors to control in the hydrolysis experiment? The research on related compounds highlights several key factors [3]:

- **pH:** This is the most critical factor. The reaction is base-catalyzed, so the rate will increase dramatically with pH.
- **Temperature:** The hydrolysis rate is highly temperature-dependent. Maintain a constant temperature and use Arrhenius plots to understand the energy of activation.
- **Buffer Composition:** While one study showed no effect, it is good practice to use a low buffer concentration and confirm the absence of specific base/general acid catalysis.
- **Ionic Strength:** The study on benzyl nicotinate found no kinetic salt effect, but controlling ionic strength is still a good experimental practice.

The degradation is too fast/slow under my conditions. How can I modify it?

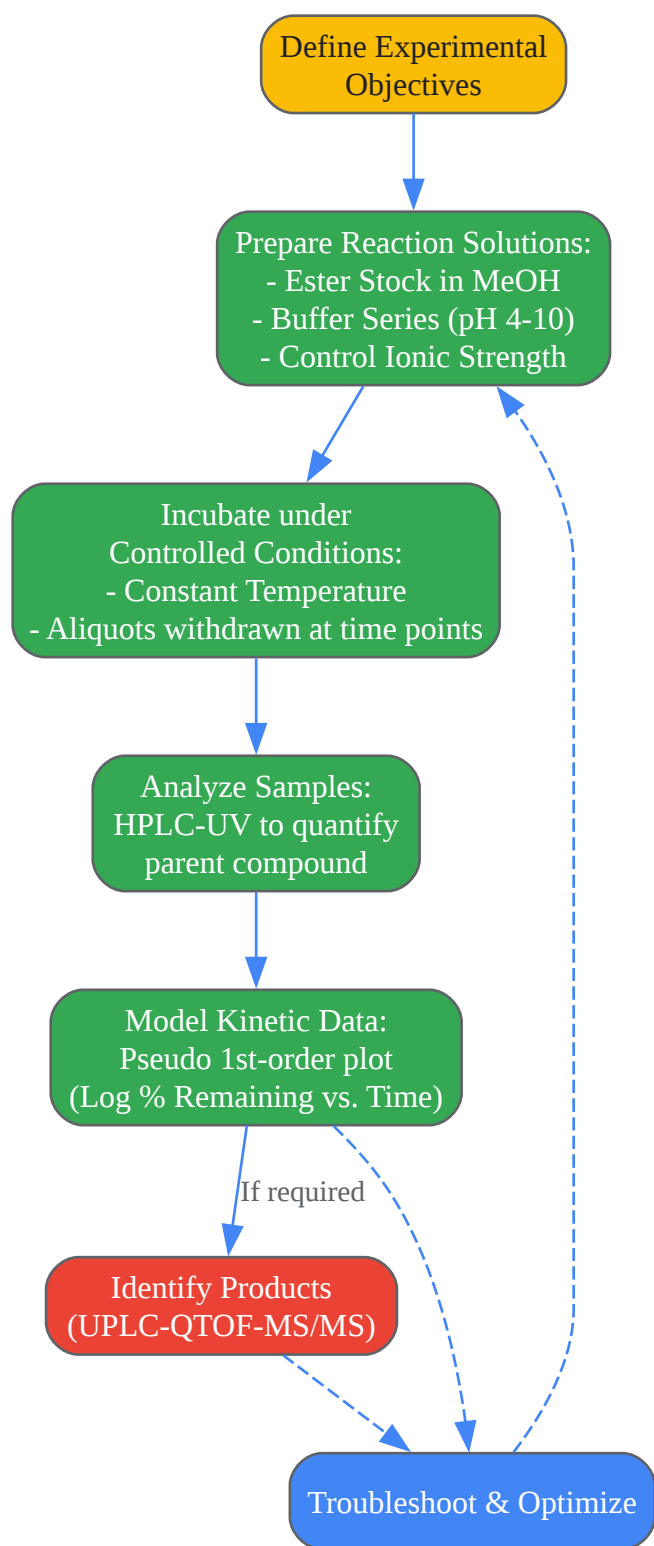
- **To Slow Down Degradation:** Lower the pH of the reaction medium or reduce the temperature. Incorporating a non-aqueous co-solvent like glycerol or polyethylene glycol can also significantly stabilize the ester [3].
- **To Speed Up Degradation:** Increase the pH (e.g., to pH 10) or raise the temperature. Be aware that at higher temperatures and catalyst concentrations, over-oxidation to acids can occur, as was noted in a benzyl alcohol oxidation study [4].

What analytical techniques can I use to identify the degradation products?

- **HPLC:** The primary tool for quantifying the disappearance of the parent compound.
- **UPLC-QTOF-MS/MS:** This is a highly recommended technique for identifying unknown hydrolytic products. It was successfully used to identify florpyrauxifen as the main hydrolysis product of the ester florpyrauxifen-benzyl, confirming an ester cleavage mechanism [5].

Experimental Workflow for Ester Hydrolysis

The diagram below outlines a general workflow for studying benzyl ester hydrolysis, integrating the methodologies discussed.



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